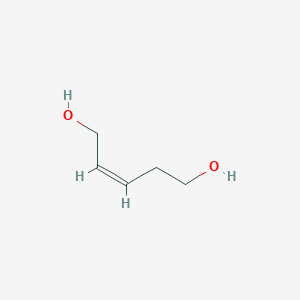

(Z)-pent-2-ene-1,5-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(Z)-pent-2-ene-1,5-diol |

InChI |

InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h1-2,6-7H,3-5H2/b2-1- |

InChI Key |

YWZHEUFCDPRCAD-UPHRSURJSA-N |

Isomeric SMILES |

C(CO)/C=C\CO |

Canonical SMILES |

C(CO)C=CCO |

Origin of Product |

United States |

Classification and Structural Context of Unsaturated Diols

Unsaturated diols are organic compounds that feature two hydroxyl (-OH) groups and at least one carbon-carbon double bond within their structure. This combination of functional groups bestows upon them a unique set of physical and chemical properties. The presence of two hydroxyl groups increases the molecule's polarity and capacity for hydrogen bonding compared to monohydric alcohols, which influences properties like boiling point and solubility. chembk.com

Diols are broadly categorized based on the relative positions of the two hydroxyl groups. nih.govorganic-chemistry.org This classification includes:

Geminal diols: Both hydroxyl groups are attached to the same carbon atom. nih.gov These are often unstable and exist in equilibrium with their corresponding carbonyl compounds. nih.gov

Vicinal diols (or glycols): The hydroxyl groups are on adjacent carbon atoms. nih.gov

1,3-Diols, 1,4-Diols, and 1,5-Diols: The hydroxyl groups are separated by three, four, or five carbon atoms, respectively. nih.govorganic-chemistry.org

(Z)-pent-2-ene-1,5-diol falls into the category of a 1,5-diol. Furthermore, as an unsaturated diol, its chemical behavior is dictated by the interplay between the alcohol functionalities and the alkene. The carbon-carbon double bond introduces the possibility of geometric isomerism, in this case, the (Z) or cis configuration. These compounds can undergo reactions typical of both alcohols, such as esterification and oxidation, and alkenes, like addition and polymerization. chembk.combeilstein-journals.org For instance, unsaturated diols can be polymerized with dicarboxylic acids to form unsaturated polyesters, which are valuable materials that can be further modified. alfa-chemistry.com

Table 1: Structural and Property Data for Pent-2-ene-1,5-diol (B13692101) Isomers Note: Data for the (Z)-isomer is limited; properties of the (E)-isomer are provided for context.

| Property | (E)-pent-2-ene-1,5-diol | This compound |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂ nih.gov | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol nih.gov | 102.13 g/mol |

| IUPAC Name | (E)-pent-2-ene-1,5-diol nih.gov | This compound |

| Boiling Point | 245.1°C at 760 mmHg acs.org | Data not available |

| Density | 1.024 g/cm³ acs.org | Data not available |

| CAS Number | 25073-26-1 nih.gov | Data not available |

Significance of the Z Stereoisomeric Configuration in Allylic Alcohol Systems

(Z)-pent-2-ene-1,5-diol is an example of an allylic alcohol, a structural motif where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. The stereochemistry of this double bond—whether it is (Z) or (E)—has profound implications for the molecule's reactivity and its utility in stereoselective synthesis.

The synthesis of allylic alcohols with a (Z)-configuration is a recognized challenge in organic chemistry. google.com While many synthetic methods naturally favor the formation of the thermodynamically more stable (E)-isomer, specific strategies are required to obtain the less stable (Z)-isomer with high selectivity. google.com Methodologies like the Wittig reaction are often employed, but their application can be complex, especially for highly functionalized molecules. google.com Other advanced methods, such as ruthenium-catalyzed dehydrogenation, have been developed for the kinetic resolution of Z/E mixtures to isolate pure (Z)-allylic alcohols.

The importance of controlling this stereocenter stems from its role in directing the stereochemical outcome of subsequent reactions. The cis arrangement of substituents in a (Z)-allylic alcohol can influence the facial selectivity of reactions at the double bond or the hydroxyl group. For example, in asymmetric epoxidation or dihydroxylation reactions, the preexisting stereochemistry of the allylic alcohol can guide the incoming reagents to a specific face of the molecule, leading to the formation of products with a high degree of stereocontrol. This principle is fundamental in the synthesis of complex natural products and pharmaceuticals, where precise control over stereochemistry is essential for biological activity. The development of methods for the enantio- and Z-selective synthesis of allylic alcohols is therefore an active area of research, aiming to provide access to these valuable chiral building blocks. google.com

Historical Development and Current Research Directions in Pent 2 Ene 1,5 Diol Chemistry

Stereocontrolled Construction of 1,5-Diol Architectures

The precise spatial arrangement of functional groups is paramount in chemical synthesis. For 1,5-diols, controlling the stereochemistry at two distant centers while defining the geometry of the intervening alkene is a significant challenge addressed by several advanced strategies.

Utilization of Pentenyl Dianion Synthons in Ene-1,5-diol Synthesis

In retrosynthetic analysis, a synthon is a conceptual unit representing a potential synthetic starting material. wikipedia.orgamazonaws.com A "pentenyl dianion synthon" refers to a hypothetical five-carbon building block possessing two nucleophilic centers, which could be used to form a 1,5-diol through reaction with two electrophiles.

Conceptually, such a dianion could be generated from a suitable pentene derivative through double deprotonation. For instance, the generation of dianionic species from carboxylic acids using strong bases like lithium di-isopropylamide is a known strategy for creating useful synthetic intermediates. rsc.org A similar approach could be envisioned for a pentenyl system, creating a dianion that could react with two equivalents of an electrophile, such as formaldehyde, to construct the 1,5-diol framework. The synthetic equivalent for this dianion would be the actual chemical reagent used in the reaction. wikipedia.orgyoutube.com While this provides a logical framework, specific applications of a pentenyl dianion for the direct synthesis of this compound are not extensively documented, with other methods being more prevalent.

Diastereoselective and Enantioselective Double Allylboration Approaches for (E/Z)-Ene-1,5-diols

A powerful and highly successful strategy for the stereocontrolled synthesis of ene-1,5-diols involves the sequential or one-pot double allylboration of aldehydes. This methodology allows for the coupling of two different aldehyde molecules with a bifunctional allylboron reagent, creating two new stereocenters and controlling the geometry of the resulting double bond.

Research has demonstrated that highly diastereo- and enantioselective syntheses of both (E)-1,5-anti-pent-2-endiols and (Z)-1,5-syn-pent-2-endiols can be achieved. The stereochemical outcome is dependent on the specific structure and substitution pattern of the double allylboration reagent employed. These reagents can be considered unique molecular frameworks that facilitate iterative allylation reactions, where the first reaction with an aldehyde unveils a second, different allylboration reagent for a subsequent reaction.

The table below summarizes representative findings from a double allylboration strategy for synthesizing 2-methyl-1,5-anti-pentenediols, highlighting the ability to selectively produce either the (Z) or (E) isomer by modifying the reaction conditions.

Table 1: Diastereoselective and Enantioselective Synthesis of (Z)- and (E)-2-methyl-1,5-anti-pentenediols

| Entry | R¹CHO | R²CHO | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | Hydrocinnamaldehyde | Benzaldehyde | (Z)-anti-diol (6a) | 89 | >20:1 | 96 | nih.gov |

| 2 | Cyclohexanecarboxaldehyde | Benzaldehyde | (Z)-anti-diol (6b) | 71 | >20:1 | 96 | nih.gov |

| 3 | Isobutyraldehyde | Benzaldehyde | (Z)-anti-diol (6c) | 84 | >20:1 | 95 | nih.gov |

| 4 | Hydrocinnamaldehyde | Benzaldehyde | (E)-anti-diol (4a) | 81 | >20:1 | 92 | nih.gov |

| 5 | Cyclohexanecarboxaldehyde | Benzaldehyde | (E)-anti-diol (4b) | 71 | >20:1 | 91 | nih.gov |

| 6 | Isobutyraldehyde | Benzaldehyde | (E)-anti-diol (4c) | 92 | >20:1 | 88 | nih.gov |

The success of double allylboration is built upon the development of novel bifunctional allylboron reagents. One key approach involves the hydroboration of allenes with diisopinocampheylborane (B13816774) ((Ipc)₂BH) to generate chiral, γ-boryl-substituted allylborane reagents in situ. nih.gov

The mechanistic principle behind the stereocontrol lies in the highly organized, chair-like transition states of the allylboration reaction. The substituents on the chiral allylborane reagent dictate the facial selectivity of the aldehyde addition. Furthermore, the geometry of the resulting double bond ((E) or (Z)) can be controlled. For instance, kinetically controlled hydroboration of an allenylboronate can lead to a (Z)-allylborane intermediate. This intermediate can then be isomerized under thermodynamic control (e.g., by heating) to the more stable (E)-allylborane. nih.gov This allows for a stereodivergent synthesis, producing either (Z)-syn or (E)-anti diols from the same allenylboronate precursor. The addition of a Lewis acid, such as BF₃·OEt₂, can also dramatically influence the diastereoselectivity of the second allylboration step, favoring the formation of (Z)-anti diols in certain systems. nih.gov

Reductive Methodologies for Unsaturated Diol Formation

Reductive methods offer a complementary approach to forming unsaturated diols, most notably through the partial reduction of alkynes. To synthesize a (Z)-alkene diol like this compound, a precursor such as pent-2-yne-1,5-diol could be subjected to stereoselective reduction.

The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a well-established reagent for the partial hydrogenation of alkynes to produce cis-(or Z)-alkenes. rsc.orgadelaide.edu.au The catalyst is deactivated, or "poisoned," which prevents over-reduction of the alkyne to the corresponding alkane. adelaide.edu.au The reaction proceeds via syn-addition of two hydrogen atoms across the triple bond as it coordinates to the surface of the metal catalyst, ensuring the formation of the (Z)-isomer. adelaide.edu.au

This two-step sequence—synthesis of an alkyne diol followed by Lindlar hydrogenation—provides a reliable and stereocontrolled route to (Z)-unsaturated diols. rsc.org

Catalytic Transformations for Selective Diol Synthesis

Catalytic methods provide efficient and atom-economical pathways to diols, often with high levels of stereocontrol.

Asymmetric Dihydroxylation of Alkenes and its Potential for Diol Scaffolds

Asymmetric dihydroxylation is a powerful transformation for converting alkenes into chiral vicinal diols (1,2-diols). The Sharpless asymmetric dihydroxylation, in particular, is a cornerstone of this field, reacting an alkene with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver a diol with high enantioselectivity. researchgate.net The reaction proceeds through a concerted [3+2] cycloaddition mechanism, which ensures syn-addition of the two hydroxyl groups across the double bond. researchgate.net

While typically used for synthesizing 1,2-diols, this methodology has significant potential for building more complex diol scaffolds like the 1,5-diol of the target molecule. A suitable diene precursor could undergo selective dihydroxylation. For example, a 1,4-diene could potentially be dihydroxylated at one of the double bonds. More advanced strategies involve the catalytic enantioselective diboration of 1,3-dienes, which, after oxidation, yields unsaturated 1,4-diols. These methods provide access to key structural motifs found in numerous natural products and could be adapted to generate precursors for, or analogs of, this compound.

Site-Selective Catalysis in Bifunctional Molecule Functionalization

The selective modification of one hydroxyl group over another in a diol is a persistent challenge in organic synthesis. rsc.org Modern catalytic strategies aim to achieve not only regioselectivity but also stereoselectivity and chemoselectivity, thereby expanding the synthetic utility of diol transformations. rsc.org Organocatalysis has emerged as a powerful tool for the selective functionalization of diols, with catalysts based on boron, nitrogen, and phosphorus demonstrating significant success. rsc.org

A key strategy in achieving site-selectivity is the use of bifunctional catalysts. These catalysts possess two distinct functional moieties that can interact with the substrate in a specific orientation, leading to the activation of a particular hydroxyl group. For instance, chiral bifunctional imidazole (B134444) catalysts have been employed for the enantioselective silylation of meso-1,2-diols. rsc.org This approach allows for the differentiation of enantiotopic hydroxyl groups, a critical step in the synthesis of chiral molecules.

Another approach involves the use of scaffolding catalysts. These catalysts reversibly bind to a specific arrangement of functional groups in the substrate, such as a cis-1,2-diol, and then direct a reaction to a nearby site. nih.gov This method has been successfully applied to the site-selective functionalization of complex molecules like carbohydrates and natural products, where multiple hydroxyl groups with similar reactivity are present. nih.gov By using pseudo-enantiomeric catalysts, it is possible to selectively functionalize different hydroxyl groups within the same molecule. nih.gov

The following table provides examples of catalyst systems used for the site-selective functionalization of diols:

| Catalyst System | Diol Type | Transformation | Selectivity | Reference |

| Chiral Bifunctional Imidazole | meso-1,2-diols | Enantioselective silylation | High enantioselectivity | rsc.org |

| Scaffolding Catalysts | Complex polyols | Site-selective acylation, silylation, etc. | High site-selectivity | nih.gov |

| Boronic Acid Catalysts | 1,2-diols | Selective oxidation | Preference for secondary hydroxyl | rsc.org |

Exploration of Novel Catalytic Systems for Allylic Diol Formation

The formation of allylic diols, a key structural motif in this compound, has been the focus of significant research. Novel catalytic systems are being explored to achieve high efficiency and stereoselectivity in their synthesis.

One promising approach is the use of gold(I) catalysts for the dehydrative cyclization of monoallylic diols. researchgate.net This method allows for the efficient formation of tetrahydropyrans from readily available starting materials. researchgate.net The mechanism involves the direct activation of the allylic alcohol by the gold catalyst. researchgate.net

Another innovative strategy involves a dual catalysis approach for the double allylic substitution of alkenyl vic-diols. chemrxiv.org This method utilizes a Lewis acid and a palladium catalyst to sequentially introduce two different nucleophiles, providing direct access to complex molecular scaffolds. chemrxiv.org The reaction proceeds through the formation of a cyclic orthoester intermediate, which is then activated by the Lewis acid. chemrxiv.org

Furthermore, the catalytic cross-coupling of 1,2-diols and allylic alcohols has been achieved using a ruthenium catalyst. rsc.org This reaction proceeds via O-H bond activation and delivers δ-hydroxybutyrolactones with the liberation of molecular hydrogen as the only byproduct. rsc.org

Recent advancements have also demonstrated the highly stereoselective formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonates using water as a nucleophile. scispace.com This method is notable for its operational simplicity and high yields under mild conditions. scispace.com

The table below summarizes some novel catalytic systems for the formation of allylic diols and related structures:

| Catalytic System | Substrate | Product | Key Features | Reference |

| Gold(I) / AgSbF₆ | Monoallylic diols | Tetrahydropyrans | High-yielding, low catalyst loading | researchgate.net |

| Lewis Acid / Palladium | Alkenyl vic-diols | Double allylic substitution products | Sequential introduction of two different nucleophiles | chemrxiv.org |

| Ruthenium Complex | 1,2-diols and allylic alcohols | δ-hydroxybutyrolactones | O-H bond activation, liberation of H₂ | rsc.org |

| Palladium Complex | Vinyl-substituted cyclic carbonates | (Z)-1,4-but-2-ene diols | Use of water as a nucleophile, high stereoselectivity | scispace.com |

Reactivity Profiles of the Allylic and Homoallylic Hydroxyl Groups

The presence of two primary hydroxyl groups in this compound—one allylic (at C1) and one homoallylic (at C5)—presents a challenge in regioselective functionalization. Due to the proximity of the C1 hydroxyl group to the π-system of the double bond, its electronic environment and steric accessibility differ from the more remote C5 hydroxyl group.

The differential reactivity of these two groups is pronounced in protection reactions. For instance, selective silylation of the allylic hydroxyl group can be achieved with high chemoselectivity. Treatment of unsaturated 1,5-diols with triethylsilyl chloride (TES-Cl) in the presence of imidazole and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a 1:1 mixture of dichloromethane (B109758) and dimethylformamide at low temperatures (-78 °C) results in the preferential protection of the allylic alcohol. nih.gov This selectivity is attributed to the increased acidity and kinetic reactivity of the allylic hydroxyl group compared to the homoallylic one.

Organocatalysis also provides powerful methods for the selective functionalization of diols, where selectivity is governed by a combination of steric and electronic effects, often mediated by noncovalent interactions between the catalyst and the substrate. rsc.org In the context of this compound, catalysts can be designed to selectively recognize and acylate or silylate one hydroxyl group over the other. For example, boronic acid catalysts have been shown to facilitate the selective oxidation of the secondary hydroxyl group over a primary one in unsymmetrical diols, highlighting the subtle electronic and steric discriminations that can be achieved. rsc.org

Table 1: Selective Reactions of Hydroxyl Groups in Unsaturated Diols

| Reaction | Reagents and Conditions | Selective Outcome | Reference |

| Silylation | TES-Cl, Imidazole, DMAP (cat.), CH₂Cl₂/DMF, -78 °C | >95% selective silylation of the allylic hydroxyl group | nih.gov |

| Oxidation | Boronic acid catalyst | Preferential oxidation at the secondary hydroxyl group over a primary one | rsc.org |

The oxidation of homoallylic alcohols has also been studied, and depending on the oxidant, can lead to the corresponding carbonyl compounds or products of allylic oxidation and epoxidation. nih.gov This further underscores the distinct reactivity profiles of the two hydroxyl moieties in a molecule like this compound.

Stereospecific and Stereoselective Reactions of the Alkene Moiety

The alkene moiety in this compound is a focal point for a variety of stereocontrolled transformations. The geometry of the double bond and the presence of neighboring hydroxyl groups significantly influence the stereochemical course of these reactions.

The epoxidation of allylic alcohols is a well-established method for the synthesis of chiral epoxy alcohols. The Sharpless asymmetric epoxidation, in particular, is a powerful tool for this transformation. libretexts.org This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.org The allylic hydroxyl group of the substrate coordinates to the titanium center, directing the oxidant to one face of the alkene. The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, determines the enantiomer of the resulting epoxide with high predictability and enantioselectivity. wikipedia.orgorganic-chemistry.orgyale.edu For a prochiral allylic alcohol like this compound, this reaction would yield a chiral 2,3-epoxy-1,5-diol. The presence of the homoallylic hydroxyl group is not expected to interfere, as the catalyst's organizing principle relies on the allylic alcohol functionality. libretexts.org

Dihydroxylation of the alkene can proceed via two main stereochemical pathways: syn-dihydroxylation or anti-dihydroxylation. libretexts.orglibretexts.org

Syn-dihydroxylation , which adds both hydroxyl groups to the same face of the double bond, is typically achieved using osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com The reaction with OsO₄ proceeds through a concerted mechanism involving a cyclic osmate ester intermediate. libretexts.orgyoutube.com Subsequent cleavage of this intermediate yields the cis-diol. For this compound, which is a symmetrical Z-alkene, syn-dihydroxylation would result in the formation of a meso compound. jove.com

Anti-dihydroxylation , which adds the hydroxyl groups to opposite faces of the double bond, is accomplished in a two-step procedure. First, the alkene is epoxidized (e.g., with m-CPBA), and then the resulting epoxide is opened by acid-catalyzed hydrolysis. libretexts.orgchemistrysteps.com The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the trans-diol. For this compound, this would produce a racemic mixture of enantiomers.

Table 2: Stereochemical Outcomes of Oxidative Functionalizations

| Reaction | Reagents | Stereochemical Outcome | Product Type |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Enantioselective | Chiral epoxy alcohol |

| Syn-dihydroxylation | 1. OsO₄, Pyridine (B92270) 2. NaHSO₃/H₂O | Syn-addition | Meso compound |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | Racemic mixture |

The hydrogenation of the double bond in this compound can also be directed by the resident hydroxyl groups. Homogeneous hydrogenation using catalysts like Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) or rhodium complexes allows for the stereoselective reduction of alkenes, with the hydroxyl group coordinating to the metal center and directing the delivery of hydrogen from one face of the molecule. acs.org

While the directing effect is most pronounced for allylic alcohols, homoallylic alcohols can also direct hydrogenation, although often with lower selectivity. rsc.orgnih.govrsc.org The stereochemical outcome in these cases is rationalized by steric effects in the chelated intermediate, where the substrate adopts a conformation that minimizes steric repulsions. rsc.org For this compound, a competition between the directing effects of the allylic and homoallylic hydroxyls could occur, with the outcome likely depending on the specific catalyst and reaction conditions employed.

The synthesis of (Z)-alkenols can be achieved through the semi-hydrogenation of the corresponding alkynol. Catalysts such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) are classically used for this transformation, delivering hydrogen to the alkyne with syn-stereochemistry to yield the Z-alkene. Pd-B catalysts have also emerged as an effective alternative for the semi-hydrogenation of alkynols. nih.gov

Isomerization Phenomena and Stereochemical Equilibria (e.g., E/Z Isomerization)

(Z)-alkenes are generally thermodynamically less stable than their corresponding (E)-isomers. researchgate.net Thus, under certain conditions, this compound can undergo isomerization to the more stable (E)-isomer. This process can be catalyzed by a variety of reagents, including bases and transition metals.

Base-catalyzed isomerization of allylic alcohols can proceed through an ion-pairing mechanism, particularly for electron-deficient systems. acs.org For simple allylic alcohols, radical pathways have also been proposed, for example, in electrocatalytic isomerization where the use of radical scavengers like TEMPO inhibits the reaction. mdpi.com

Transition metal complexes, particularly those of rhodium and rhenium, are also effective catalysts for the isomerization of allylic alcohols. mdpi.comacademie-sciences.fr The mechanism with rhodium complexes is proposed to involve the formation of a hydrido-metal-enone intermediate, which then rearranges to a π-oxo-allyl complex before protonation yields the isomerized product. mdpi.com Rhenium-based catalysts, such as NBu₄ReO₄ in the presence of p-toluenesulfonic acid, can also promote isomerization, although they may also lead to dehydration byproducts. academie-sciences.fr The isomerization often results in an equilibrium mixture of the (Z) and (E) isomers, as well as the rearranged allylic alcohol.

Elucidation of Reaction Intermediates and Transition States

Understanding the mechanisms of these transformations requires the characterization of transient species such as reaction intermediates and transition states. Computational chemistry, specifically density functional theory (DFT), has become an invaluable tool for this purpose. For example, computational studies on the palladium-catalyzed amination of allylic alcohols have been used to model the catalytic cycle, identify the rate-limiting step (oxidative addition of the C-O bond), and rationalize the role of hydrogen bonding in stabilizing the transition state. mdpi.com

Similarly, the mechanism of the reaction of allyl alcohol with hydroxyl radicals has been investigated computationally, revealing pathways involving direct hydrogen abstraction and addition/elimination, and allowing for the calculation of rate constants via transition state theory. acs.org The stereochemical outcome of the Sharpless epoxidation has also been the subject of intense computational study, with models of the dimeric titanium-tartrate catalyst being constructed to explain the high degree of enantioselectivity observed. rzepa.net

Kinetic studies also provide crucial mechanistic insights. For instance, the inverse first-order dependence on a pyridine ligand in a zirconium-mediated SN2' reaction suggested a mechanism involving reversible dissociation of the ligand prior to the rate-limiting C-O bond formation. nih.gov This was further supported by kinetic isotope effect studies. nih.gov These combined experimental and theoretical approaches are essential for building a detailed picture of the reaction pathways and the factors that control selectivity in the transformations of this compound.

Spectroscopic Characterization and Advanced Analytical Techniques for Z Pent 2 Ene 1,5 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (Z)-pent-2-ene-1,5-diol, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides definitive evidence for its structure and, crucially, the cis or (Z) configuration of the double bond. The spectrum is expected to show distinct signals for the different types of protons in the molecule.

The key feature for assigning the (Z)-geometry is the coupling constant (³J) between the two vinylic protons (H-2 and H-3). For a (Z)-alkene, this value is typically in the range of 6–12 Hz, which is significantly smaller than the 12–18 Hz range observed for the corresponding (E)-isomer. docbrown.info The protons of the two hydroxymethylene groups (-CH₂OH) at positions 1 and 5 and the methylene group at position 4 will exhibit characteristic multiplets due to coupling with adjacent protons. The hydroxyl protons (-OH) typically appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| 1 | -CH₂OH | ~4.2 | Doublet of doublets (dd) | JH1,H2 ≈ 5 Hz, JH1,OH ≈ 5 Hz |

| 2 | =CH- | ~5.6 | Multiplet (m) | JH2,H3 ≈ 10 Hz, JH2,H1 ≈ 5 Hz |

| 3 | =CH- | ~5.5 | Multiplet (m) | JH3,H2 ≈ 10 Hz, JH3,H4 ≈ 7 Hz |

| 4 | -CH₂- | ~2.3 | Quartet (q) | JH4,H3 ≈ 7 Hz, JH4,H5 ≈ 6 Hz |

| 5 | -CH₂OH | ~3.7 | Triplet (t) | JH5,H4 ≈ 6 Hz |

Note: Predicted values are based on analysis of related structures like (Z)-pent-2-ene and 1,5-pentanediol (B104693). Actual values may vary based on solvent and experimental conditions. docbrown.infochemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing five distinct signals corresponding to the five carbon atoms in the molecule, confirming the molecular symmetry. The chemical shifts of the olefinic carbons (C-2 and C-3) are found in the characteristic downfield region for sp²-hybridized carbons. The presence of the electron-withdrawing hydroxyl groups causes the adjacent carbons (C-1 and C-5) to be deshielded, shifting their signals downfield compared to a simple alkane. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂OH) | ~60 |

| C-2 (=CH-) | ~130 |

| C-3 (=CH-) | ~128 |

| C-4 (-CH₂-) | ~32 |

Note: Predicted values are based on the analysis of related structures. The specific shifts can be influenced by solvent effects. docbrown.info

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Vibrations

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

The FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in intermolecular hydrogen bonding. The C-O stretching vibration would appear as a strong band around 1050 cm⁻¹. The C=C stretching vibration for the cis-alkene is expected around 1650 cm⁻¹. A key diagnostic peak for the (Z)-configuration is the =C-H out-of-plane bending vibration, which typically appears as a medium-to-strong band around 730-665 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in the Raman spectrum, the C=C stretch often gives a strong signal, making it easy to identify.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3400-3200 (strong, broad) | Weak |

| C-H (sp³) | Stretching | 2950-2850 (medium) | Medium |

| C-H (sp²) | Stretching | 3100-3000 (medium) | Medium |

| C=C | Stretching | ~1650 (medium) | Strong |

| C-O | Stretching | ~1050 (strong) | Medium |

Mass Spectrometry (GC-MS, ESI-MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molar mass: 102.13 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 102.

Common fragmentation pathways for alcohols include the loss of a water molecule, which would result in a significant peak at m/z 84 ([M-H₂O]⁺). Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common pathway. For instance, cleavage at the C1-C2 bond would lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 71. Other fragmentations can lead to a variety of smaller ions that help to piece together the molecule's structure. libretexts.orgdocbrown.info

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₈O]⁺ | Loss of H₂O |

| 71 | [C₄H₇O]⁺ | Loss of •CH₂OH (alpha-cleavage) |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The only chromophore in this compound that absorbs in the typical UV-Vis range is the isolated carbon-carbon double bond. This C=C bond gives rise to a π → π* electronic transition. For non-conjugated alkenes, this transition is high in energy and results in an absorption maximum (λmax) at wavelengths below 200 nm. acs.org Consequently, this peak is often not observed with standard UV-Vis spectrophotometers as it falls in the far-UV region, where atmospheric components and common solvents also absorb strongly.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

However, this compound is an achiral molecule. It possesses an internal plane of symmetry that bisects the C=C double bond. Because it is achiral, it does not have enantiomers and cannot exhibit optical activity. Therefore, it will be silent in CD spectroscopy, and the concept of enantiomeric excess is not applicable to this compound.

Computational and Theoretical Investigations of Z Pent 2 Ene 1,5 Diol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic structure and energetics of a molecule like (Z)-pent-2-ene-1,5-diol. These calculations can provide insights into the molecule's stability, reactivity, and electronic properties.

Detailed research findings from quantum chemical calculations would typically include the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can determine key energetic properties such as the heat of formation and total electronic energy, which are crucial for assessing the thermodynamic stability of the molecule. An electrostatic potential map could also be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations This table is illustrative and contains hypothetical data, as specific experimental or computational results for this compound are not readily available.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Heat of Formation | -350.5 kJ/mol | Thermodynamic stability |

Conformational Landscape Exploration and Energy Minimization Studies

The flexibility of the this compound molecule, particularly due to the rotation around its single bonds, gives rise to various spatial arrangements known as conformers. Conformational analysis is a computational method used to identify the different possible conformers and their relative stabilities.

This process involves systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the potential energy of each resulting conformation. The identified low-energy conformers, or local minima on the potential energy surface, represent the most likely shapes the molecule will adopt. Energy minimization studies are then performed to refine the geometry of these conformers and determine their relative energies. The conformer with the lowest energy is the most stable, and its prevalence can be estimated using the Boltzmann distribution. Intramolecular hydrogen bonding between the two hydroxyl groups can significantly influence the conformational preferences.

Table 2: Hypothetical Relative Energies of this compound Conformers This table is illustrative and contains hypothetical data, as specific experimental or computational results for this compound are not readily available.

| Conformer | Dihedral Angle (HO-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° | 0.00 | 75 |

| 2 | 180° | 1.50 | 15 |

Computational Modeling of Reaction Mechanisms and Transition States for this compound Derivatives

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving derivatives of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products.

For instance, the esterification of the hydroxyl groups or the oxidation of the double bond could be modeled. Quantum chemical methods would be used to calculate the energies of the reactants, products, intermediates, and transition states. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. These models can also provide detailed geometric information about the transition state structure.

Table 3: Hypothetical Activation Energies for a Reaction of a this compound Derivative This table is illustrative and contains hypothetical data, as specific experimental or computational results for this compound are not readily available.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | TS1 | 15.2 |

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent, such as water. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

These simulations are crucial for understanding solvation effects, which can significantly influence the molecule's conformation and reactivity. The radial distribution function, for example, can be calculated from an MD simulation to show the probability of finding a solvent molecule at a certain distance from a specific atom in the diol. This provides insight into the structure of the solvation shell. MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding between the diol and solvent molecules, or between multiple diol molecules.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods can be employed to predict the spectroscopic properties of this compound, which can then be compared with experimental spectra for structure verification. For example, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculated frequencies can help in the assignment of the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as O-H stretching, C=C stretching, and C-O stretching.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These predictions are based on the calculation of the magnetic shielding of each nucleus in the molecule. Comparing the predicted NMR spectra with experimental data is a powerful method for confirming the structure and stereochemistry of a synthesized compound.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is illustrative and contains hypothetical data, as specific experimental or computational results for this compound are not readily available.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | 3400 | 3350 |

| IR: C=C Stretch (cm⁻¹) | 1650 | 1645 |

| ¹H NMR: H-2 (ppm) | 5.6 | 5.5 |

Applications of Z Pent 2 Ene 1,5 Diol in Catalysis and Chemical Synthesis

Utilization as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. Chiral diols are a well-established class of precursors for the synthesis of effective chiral ligands. The stereogenic centers and the geometric constraints imposed by the diol framework can create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.

While direct applications of (Z)-pent-2-ene-1,5-diol in published research as a chiral ligand are not extensively documented, its structure suggests significant potential. The C2-symmetry that can be envisioned for certain conformations, or the potential for creating non-symmetrical ligands, is a desirable feature in ligand design. The presence of the double bond offers a point for further functionalization or can itself coordinate to a metal center, classifying it as a potential chiral diene ligand. researchgate.net The development of chiral diene ligands and their metal complexes has seen significant progress, proving their importance in asymmetric transformations. researchgate.net

The general approach to utilizing a diol like This compound would involve its conversion into a more complex ligand structure, such as a phosphine, phosphite, or N-heterocyclic carbene (NHC) ligand. For instance, the hydroxyl groups can serve as handles to introduce phosphorus- or nitrogen-containing moieties. The resulting bidentate or polydentate ligands can then be complexed with transition metals such as rhodium, palladium, or iridium to generate catalysts for a variety of asymmetric reactions, including hydrogenations, allylic alkylations, and cycloadditions. The rigidity of the pent-2-ene backbone could influence the conformational flexibility of the resulting metal complex, which is a critical factor for achieving high enantioselectivity.

Biocatalytic Transformations Involving Diols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic alcohols and diols, offering high enantioselectivity under mild reaction conditions.

The kinetic resolution of racemic diols via lipase-catalyzed enantioselective acylation is a well-established and efficient method for obtaining optically active diols. researchgate.net In this process, a lipase (B570770) selectively catalyzes the acylation of one enantiomer of the racemic diol, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unreacted diols, providing access to both enantiomers of the starting material.

The general scheme for a lipase-catalyzed kinetic resolution of a racemic diol is presented below:

Table 1: Generalized Scheme for Lipase-Catalyzed Kinetic Resolution of a Diol

| Reactants | Catalyst | Products |

| Racemic Diol + Acyl Donor | Lipase | Enantiomerically Enriched Monoacetate + Enantiomerically Enriched Diol |

Research on analogous substrates provides insight into the potential outcomes. For instance, the kinetic resolution of racemic 1,2-diols containing a chiral quaternary center has been successfully achieved with high conversion and enantioselectivity using lipase PSL-C. researchgate.net Similarly, lipase-catalyzed stereoselective acylation of axially chiral binaphthyl-2,2'-diol has been demonstrated to produce the corresponding monoester with high optical purity. nih.gov The choice of the acyl donor, often an activated ester like vinyl acetate (B1210297) or isopropenyl acetate, can significantly influence the reaction rate and selectivity. basf.com

The enantiomeric excess (ee) of the product and the remaining substrate are key measures of the success of the resolution, and these are often quantified using chiral chromatography techniques. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective and synthetically useful resolution.

Intermediate in the Synthesis of Value-Added Organic Compounds

The dual functionality of This compound , comprising both hydroxyl groups and a double bond, makes it a valuable intermediate for the synthesis of a wide array of organic compounds, from polymers to fine chemicals.

Unsaturated diols are important monomers in the production of unsaturated polyesters and polyurethanes. The hydroxyl groups participate in the polymerization reaction to form the polymer backbone, while the double bond remains available for subsequent cross-linking reactions, often through free-radical polymerization. This cross-linking step imparts thermosetting properties to the material, enhancing its mechanical strength and thermal stability.

The synthesis of unsaturated polyesters typically involves the polycondensation of a diol with a dicarboxylic acid or its anhydride. In the case of This compound , it could be copolymerized with saturated and/or unsaturated dicarboxylic acids, such as adipic acid or maleic anhydride, to produce a linear unsaturated polyester (B1180765). The cis-geometry of the double bond in the diol would influence the stereochemistry of the resulting polymer chain and, consequently, its physical properties. Research on other unsaturated diols, like cis-2-butene-1,4-diol, has shown that they can be effectively used to synthesize unsaturated polyester resins. researchgate.net The properties of the final polymer, such as molecular weight and thermal characteristics, can be tailored by controlling the monomer feed ratio and the polymerization conditions. nih.gov

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Application |

| Polyester | Dicarboxylic Acid (e.g., Adipic Acid) | Ester | Thermosetting resins, coatings |

| Polyurethane | Diisocyanate (e.g., MDI) | Urethane (B1682113) | Foams, elastomers, adhesives |

Similarly, in the synthesis of polyurethanes, diols react with diisocyanates to form the characteristic urethane linkages. The incorporation of This compound into a polyurethane backbone would introduce unsaturation, allowing for post-polymerization modification or curing. Saturated diols like 1,5-pentanediol (B104693) are already used in the production of polyesters and polyurethanes to impart a good balance of hardness and flexibility. basf.com The presence of the double bond in This compound would offer an additional level of control over the final material properties.

Beyond polymers, the reactivity of the hydroxyl groups and the double bond in This compound can be exploited to synthesize a variety of fine chemicals and specialty materials. The double bond can undergo a range of transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis, leading to a diverse set of derivatives. For example, epoxidation of the double bond would yield a diepoxide, a valuable cross-linking agent and intermediate. Dihydroxylation would produce a tetrol, which could be used as a building block for more complex molecules or as a hydrophilic component in surfactants or other materials.

The hydroxyl groups can be converted to other functional groups, such as ethers, esters, or halides, providing further avenues for synthetic elaboration. For instance, esterification with fatty acids could lead to the formation of specialty esters with potential applications as plasticizers or lubricants. The combination of these transformations allows for the conversion of this relatively simple diol into a wide range of more complex and higher-value molecules.

Biological Relevance and Natural Product Contexts of Diols Excluding Clinical Applications

Biochemical Pathways Involving Unsaturated Diols or Related Structures

Biochemical pathways provide the cellular machinery for synthesizing and degrading a vast number of molecules, including diols. These pathways are often catalyzed by highly specific enzymes that can create or modify hydroxyl groups on a carbon skeleton.

The biosynthesis of diols in microorganisms like Escherichia coli has been a subject of significant metabolic engineering research. nih.gov General strategies for producing diols often involve channeling metabolites from central carbon metabolism, such as glycolysis, into specialized pathways. nih.gov A versatile platform for synthesizing a variety of diols has been developed by combining oxidative and reductive steps starting from amino acids. This engineered pathway utilizes four key enzyme classes: amino acid hydroxylases, L-amino acid deaminases, α-keto acid decarboxylases, and aldehyde reductases. nih.gov

The enzymatic synthesis of diols can also be achieved through cascade reactions. acs.org For example, two-step, one-pot enzymatic reduction of 2-alkyl 1,3-diketones using ketoreductases can produce chiral 1,3-diols in high yields. acs.org Furthermore, the combination of lyases for carbon-carbon bond formation and oxidoreductases for reduction has been used to asymmetrically synthesize vicinal diols from simple aldehydes. researchgate.net

The degradation of diols is also an important biological process. Alcohol dehydrogenases (ADHs) are a key class of enzymes involved in the oxidation of alcohols, including diols. diva-portal.org Studies on ADHs like FucO from E. coli and ADH-A from Rhodococcus ruber have detailed their specificity for primary or secondary alcohols and their potential as biocatalysts. diva-portal.org Long-chain-alcohol oxidases found in yeast can also oxidize certain diols as part of the omega-oxidation pathway for fatty acids. wikipedia.org

While these pathways demonstrate the biochemical potential for creating and degrading unsaturated diols, no specific enzymatic pathway has been documented for the synthesis or degradation of (Z)-pent-2-ene-1,5-diol.

Table 1: Key Enzyme Classes in Diol Metabolism

| Enzyme Class | General Function in Diol Metabolism | Potential Role for this compound | Reference(s) |

| Oxidoreductases (e.g., ADHs) | Catalyze the oxidation/reduction of hydroxyl groups. | Oxidation of one or both -OH groups to aldehydes or reduction of a precursor dialdehyde/keto-aldehyde. | researchgate.netdiva-portal.orgresearchgate.net |

| Lyases | Catalyze the formation or cleavage of C-C, C-O, and C-N bonds. | Could be involved in the synthesis of a pentene backbone from smaller precursors. | researchgate.net |

| Hydroxylases | Introduce hydroxyl groups onto a substrate. | Could hydroxylate a pentene or pentadiene precursor to form the diol. | nih.gov |

| Dehydratases | Catalyze the removal of water, often from a diol to form an unsaturated alcohol or aldehyde. | Could be involved in the degradation of the diol or the synthesis of its unsaturated backbone. | researchgate.net |

| Esterases/Lipases | Catalyze the hydrolysis or formation of ester bonds. | Could hydrolyze a diol ester to release the free diol. | google.com |

Role as Intermediates in Biosynthesis of Biologically Active Molecules

Diols are frequently utilized in nature as chiral building blocks or key intermediates for the synthesis of more complex, biologically active molecules. acs.org Their two hydroxyl groups provide reactive handles for further chemical modification, such as oxidation, esterification, or glycosylation.

The strategic placement of hydroxyl groups and double bonds in unsaturated diols makes them particularly valuable precursors. For example, the stereochemistry of the hydroxyl groups in a diol can direct the formation of specific stereoisomers in subsequent biosynthetic steps. While general principles highlight the importance of 1,3-diols and other diol structures as synthons for natural product synthesis, there is no specific evidence in the reviewed literature of this compound acting as a known intermediate in the biosynthesis of any identified biologically active molecule. acs.org The synthesis of complex molecules often relies on precursors with specific functionalities, and many indane and phenylpropyl derivatives, which can be produced via biocatalysis, serve as precursors for bioactive compounds. mdpi.com

Investigation of Volatile Organic Compounds (VOCs) Containing Diol Structures in Biological Matrices

Volatile organic compounds (VOCs) are carbon-based chemicals with a high vapor pressure at room temperature, which causes them to be released as gases from solids or liquids. wikipedia.orgyoutube.com Organisms from all domains of life produce VOCs for a variety of purposes, including communication and defense. The collection of all volatile metabolites produced by an organism is known as its volatilome.

The volatility of a compound is influenced by factors such as molecular weight and intermolecular forces. The presence of two hydroxyl groups in a diol allows for strong hydrogen bonding between molecules. youtube.com These strong intermolecular forces generally lead to lower volatility and higher boiling points compared to monofunctional alcohols of similar molecular weight. youtube.com

Metabolomic studies of various biological systems, such as the yeast Saccharomyces cerevisiae and the fermentation starter Daqu, have identified hundreds of different VOCs, including a wide range of alcohols, esters, aldehydes, and terpenoids. mdpi.complos.org However, in these comprehensive analyses of microbial volatile profiles, this compound has not been identified as a detectable VOC. Its relatively low predicted volatility may contribute to its absence in the headspace analysis of biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.